Pyrido[2,3-b]pyrazine-8-carbaldehyde
Description
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅N₃O |
| Molecular Weight | 159.15 g/mol |
| IUPAC Name | This compound |
| SMILES | O=CC₁=C₂N=CC=NC₂=NC=C₁ |
| InChI Key | YEGOMKCYWLUVKT-UHFFFAOYSA-N |
Crystallographic Analysis and Bonding Patterns
While direct crystallographic data for this compound remain unpublished, structural insights can be inferred from related compounds. For instance, methyl pyrido[2,3-b]pyrazine-3-carboxylate (a structural analog) crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 9.5135 Å, b = 26.9042 Å, c = 6.7837 Å, and β = 107.686°. The pyridopyrazine core exhibits planar geometry, with bond lengths consistent with aromatic systems: C–N bonds average 1.33 Å, and C–C bonds range from 1.38–1.42 Å.
Intermolecular interactions stabilize the crystal lattice, including C–H⋯O and C–H⋯N hydrogen bonds (2.50–2.85 Å) and π-π stacking between pyrazine and pyridine rings (centroid distances: 3.637–3.699 Å). These interactions suggest that the aldehyde substituent in this compound would similarly participate in hydrogen bonding, influencing solubility and solid-state packing.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of pyridopyrazine aldehydes typically feature a deshielded aldehyde proton at δ 9.8–10.0 ppm. Aromatic protons resonate between δ 7.5–9.0 ppm, with splitting patterns reflecting the fused ring system’s symmetry. For example, protons adjacent to nitrogen atoms exhibit downfield shifts due to electron withdrawal.
Properties
IUPAC Name |
pyrido[2,3-b]pyrazine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c12-5-6-1-2-10-8-7(6)9-3-4-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGOMKCYWLUVKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C=O)N=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654682 | |
| Record name | Pyrido[2,3-b]pyrazine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933716-73-5 | |
| Record name | Pyrido[2,3-b]pyrazine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrido[2,3-b]pyrazine-8-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrido[2,3-b]pyrazine-8-carbaldehyde can be synthesized through several methods, including the cyclization of appropriate precursors. One common approach involves the reaction of 2-aminopyridine with 1,2-diketones under acidic conditions to form the pyrazine ring. The reaction conditions typically require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, temperature, and pressure are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Pyrido[2,3-b]pyrazine-8-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as ammonia (NH3) or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield amines or other reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Pyrido[2,3-b]pyrazine-8-carbaldehyde has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that derivatives of pyrido[2,3-b]pyrazine compounds exhibit significant activity against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment .
- Cancer Treatment : Compounds based on this scaffold have shown promise as inhibitors of key pathways involved in cancer progression, such as the Wnt/b-catenin pathway and p38 MAP kinase .
- Diabetes Management : Certain derivatives have been explored as dipeptidyl peptidase IV inhibitors, which are relevant for type 2 diabetes treatment .
- Pain Management : The compound has shown antagonistic properties against TRPV1 receptors, indicating potential applications in pain relief therapies .
Synthesis and Derivatization
The synthesis of this compound typically involves multicomponent reactions that yield high efficiency (82% to 89%) . This efficiency makes it an attractive precursor for generating various derivatives that can be tailored for specific biological activities or material properties.
Synthesis Methodology
A common synthetic route involves reacting indane-1,3-dione with substituted aromatic aldehydes and 2-aminopyrazine under acidic conditions. This method allows for the introduction of diverse functional groups that can enhance biological activity or material characteristics .
Material Science Applications
Due to its unique electronic properties, this compound is being explored in material science:
- Conductive Polymers : The compound's structure may contribute to the development of conductive polymers, which are essential in electronic applications .
- Non-linear Optical (NLO) Materials : Recent studies highlight the potential of pyrido[2,3-b]pyrazine derivatives to exhibit remarkable NLO responses. For instance, specific derivatives demonstrated high hyperpolarizabilities, making them suitable for applications in display technologies and photonics .
Electrochemical Applications
The compound has been utilized in electrochemical sensing applications:
- DNA Sensing : Pyrido[2,3-b]pyrazine derivatives have shown effectiveness in DNA electrochemical biosensing. This application is crucial for developing sensitive detection methods for genetic materials .
- Antioxidant Activity : The antioxidative properties of certain derivatives were assessed using DPPH radical scavenging assays, indicating their potential as therapeutic agents against oxidative stress-related diseases .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Pyrido[2,3-b]pyrazine-3-carbaldehyde | Bicyclic | Different position of the aldehyde group |
| Pyridopyrazinone | Bicyclic | Contains a ketone instead of an aldehyde |
| Quinoxaline | Bicyclic | Exhibits different reactivity patterns; used in antimalarials |
| Pyrido[3,4-b]pyrazine | Bicyclic | Variation in ring fusion; distinct biological activities |
This table illustrates how this compound distinguishes itself from other compounds within its structural family due to its specific electronic properties and biological activities.
Mechanism of Action
The mechanism by which Pyrido[2,3-b]pyrazine-8-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may interfere with specific molecular pathways involved in cell proliferation and apoptosis.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Targets bacterial cell membranes and essential enzymes.
Anticancer Activity: Inhibits key signaling pathways involved in cancer cell growth and survival.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: Electron-withdrawing groups (e.g., -NO2, -F) enhance enzyme inhibition , while bulky aryl groups improve DNA intercalation and anticancer activity .
- Positional Isomerism : Pyrido[2,3-b]pyrazine derivatives generally show stronger urease inhibition than pyrido[3,4-b]pyrazines due to optimized steric interactions .
Photophysical and Structural Comparison
Key Observations :
- Twisted Conformations: Pyrido[2,3-b]pyrazines exhibit larger dihedral angles (30°–80°) between donor and acceptor moieties compared to quinoxalines, reducing ΔEST and enabling thermally activated delayed fluorescence (TADF) .
- Electron Deficiency: The pyrido[2,3-b]pyrazine core has higher electron affinity than quinoxaline, making it superior for charge-transfer applications .
Key Observations :
Biological Activity
Pyrido[2,3-b]pyrazine-8-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological applications, and potential therapeutic uses based on recent research findings.
1. Synthesis of this compound Derivatives
Recent studies have focused on synthesizing various derivatives of this compound. The synthesis typically involves multicomponent reactions that yield high yields of the target compounds. For instance, a study reported the synthesis of substituted pyrido[2,3-b]pyrazine derivatives with yields ranging from 82% to 89% using different aromatic aldehydes and 2-aminopyrazine under optimized reaction conditions .
2.1 Antioxidant Activity
The antioxidant potential of pyrido[2,3-b]pyrazine derivatives has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This method assesses the ability of compounds to scavenge free radicals. The results indicated that several derivatives exhibited significant radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .
2.2 Antimicrobial Activity
Pyrido[2,3-b]pyrazine derivatives have shown promising antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. Their mechanism often involves the inhibition of bacterial growth through interference with metabolic pathways essential for bacterial survival .
2.3 Anti-inflammatory and Pain Management
These compounds have also been explored as antagonists for TRPV1 receptors, which are implicated in pain sensation and inflammatory responses. The inhibitory effects on these receptors suggest potential applications in managing chronic pain and inflammation .
2.4 Cancer Treatment
Research indicates that pyrido[2,3-b]pyrazine derivatives may act as inhibitors of key signaling pathways in cancer cells. For example, they have been identified as inhibitors of p38 MAP kinase and BRAF pathways, which are critical in tumor progression and metastasis. Such activities position these compounds as potential candidates for cancer therapeutics .
3. Case Studies and Research Findings
Several studies have documented the biological activities of pyrido[2,3-b]pyrazine derivatives:
- Study 1 : A derivative demonstrated an IC50 value of 10 nM against Pim-2 kinase, indicating strong inhibitory activity that could be leveraged in cancer treatment strategies .
- Study 2 : Another compound showed significant protective effects against hydrogen peroxide-induced oxidative damage in endothelial cells with an EC50 value of 0.0249 μM, highlighting its potential in vascular protection .
4. Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for Pyrido[2,3-b]pyrazine-8-carbaldehyde derivatives?
Pyrido[2,3-b]pyrazine derivatives are synthesized via cyclocondensation of 1,2-dicarbonyl compounds with 2,3-diaminopyridine under catalytic conditions. For example, ammonium bifluoride (0.5 mol%) in methanol-water at room temperature achieves regioselective synthesis with yields exceeding 90% . Multicomponent reactions (MCRs) involving substituted aldehydes and amines in ethanol under reflux also yield functionalized derivatives (e.g., compounds 4–7 with 82–89% yields) . Purification typically involves recrystallization with ethyl acetate or vacuum drying .
Q. How are these compounds characterized for structural and electronic properties?
Cyclic voltammetry is used to study electrochemical DNA interactions, revealing charge transfer capabilities via HOMO-LUMO gap analysis. For instance, compound 7 exhibits the lowest band gap (2.85 eV) due to methoxy substituents enhancing charge transfer . UV-Vis spectroscopy and DFT calculations further validate orbital distributions, showing HOMO localization on the pyrido[2,3-b]pyrazine core and LUMO on acceptor moieties .
Q. What in vitro biological assays are used to evaluate activity?
Urease inhibition assays (IC50 measurements) are performed using thiourea as a reference. Compound 5 (IC50 = 4.12 ± 1.18 mM) demonstrates potent inhibition due to electron-withdrawing substituents stabilizing enzyme interactions . Fungicidal activity against Puccinia recondita and Magnaporthe grisea is tested via dose-response curves, with 6-fluoro-7-aryl derivatives showing >90% efficacy at 100 ppm .
Advanced Research Questions
Q. How do substituents modulate HOMO-LUMO gaps and charge transfer in optoelectronic applications?
Substituents like methoxy (-OCH3) or halogens (e.g., -F) reduce band gaps by enhancing electron delocalization. For example, compound 7 (Egap = 2.85 eV) outperforms analogues due to para-methoxy inductive effects . In TADF emitters, dihydrophenazasiline donors paired with pyrido[2,3-b]pyrazine acceptors achieve ΔEST < 0.23 eV, enabling reverse intersystem crossing for high EQE (up to 20% in OLEDs) .
Q. What computational methods predict regioselectivity in cyclocondensation reactions?
DFT reactivity indices (e.g., Fukui functions) identify nucleophilic/electrophilic sites in 1,2-diaminopyridine and glyoxals. Ammonium bifluoride stabilizes transition states via hydrogen bonding, directing regioselectivity toward 3-substituted pyrido[2,3-b]pyrazines . MD simulations further validate solvent effects in green synthesis (water-PEG systems) .
Q. How can SAR studies optimize urease inhibition or anticancer activity?
- Urease inhibition : Electron-withdrawing groups (e.g., -Cl) at position 6 enhance binding to nickel ions in the enzyme’s active site. Compound 5 (4.12 mM IC50) outperforms thiourea (IC50 = 21.0 mM) .
- Anticancer activity : 7-Aminosubstituted derivatives exhibit anti-breast cancer activity via BRAF V600E inhibition (IC50 = 0.8 µM in MCF-7 cells) . Docking studies show π-π stacking with kinase domains .
Methodological Insights
Q. What experimental designs resolve contradictions in biological activity data?
Discrepancies in IC50 values (e.g., compound 4 vs. 7 ) are addressed via:
- Dose-response normalization : Testing compounds at identical concentrations (10–100 µM) under standardized pH/temperature .
- Crystallography : Resolving binding modes (e.g., X-ray structures of enzyme-inhibitor complexes) .
Q. How are photophysical properties tailored for OLED applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
